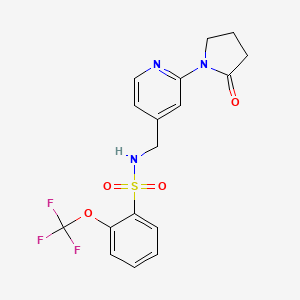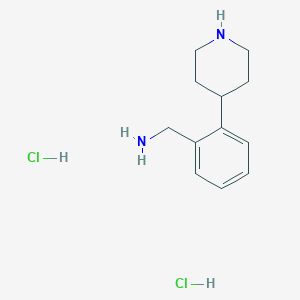
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride” is an organic compound that has gained attention in the scientific community due to its potential applications across several fields of research and industry. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The empirical formula of “this compound” is C12H20Cl2N2 . Its molecular weight is 263.21 . The SMILES string representation of the molecule is NCC1=C (C=CC=C1)C2CCNCC2.Cl.Cl .Chemical Reactions Analysis
“this compound” is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
“this compound” is a powder . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Asymmetric Synthesis Applications : A study by (Froelich et al., 1996) describes the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using a related compound. This research has implications in the field of organic chemistry, particularly in the synthesis of complex organic compounds.
Pharmacological Applications : The compound's pharmacological potential was explored by (Hu et al., 2001) in their study of (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. These findings suggest possible applications in developing therapeutics targeting the beta(3)-adrenergic receptor.
Bone Formation Applications : A study by (Pelletier et al., 2009) found that a compound related to (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride acted as a Wnt beta-catenin agonist, increasing trabecular bone formation rate. This suggests its potential application in treating bone disorders.
Synthesis of Anti-Tuberculosis Drug Candidates : Research by (Eckhardt et al., 2020) involved the synthesis of a side product in the creation of new anti-tuberculosis drug candidates, indicating the compound's relevance in drug synthesis processes.
Antidepressant Drug Development : In the field of psychiatry, research by (Sniecikowska et al., 2019) on novel derivatives of (1-(1-Benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists showed robust antidepressant-like activity, suggesting its application in developing new antidepressants.
Antiosteoclast and Osteoblast Activity : A study by (Reddy et al., 2012) found that certain derivatives showed moderate to high antiosteoclast and osteoblast activity, hinting at potential applications in bone health and treatment of osteoporosis.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWHHONSCAVPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2596728.png)

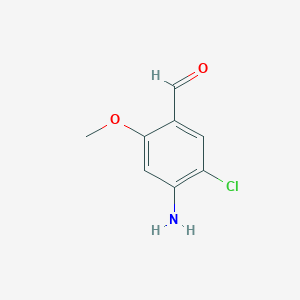

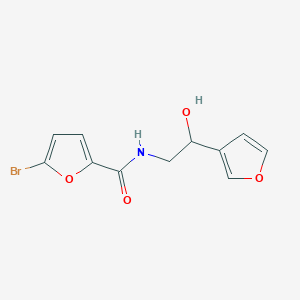
amino}acetamide](/img/structure/B2596734.png)
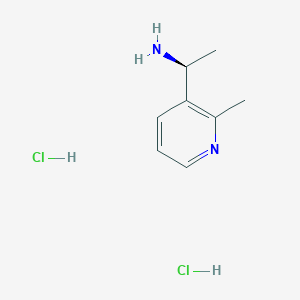
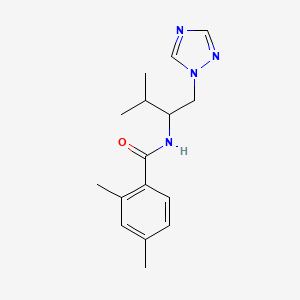


![N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2596744.png)
![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)
